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An In-depth Exploration of the Synthesis, Properties, and Potential Applications of Dodecyl
Phenyl Ketone

Abstract

Tridecanophenone, also known as dodecyl phenyl ketone, is an aromatic ketone
characterized by a 13-carbon aliphatic chain attached to a phenyl group via a carbonyl moiety.
This technical guide provides a detailed overview of the chemical and physical properties of
tridecanophenone, compiled for researchers, scientists, and professionals in the field of drug
development. The document synthesizes available data on its structure, spectral
characteristics, and reactivity. Furthermore, it outlines a robust protocol for its synthesis via
Friedel-Crafts acylation, discusses its potential applications in organic synthesis and
pharmaceutical research, and addresses critical safety and handling considerations. While
specific experimental data for some properties of tridecanophenone are not widely available,
this guide leverages established principles of organic chemistry and data from analogous
compounds to provide a comprehensive and practical resource.

Introduction
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Aromatic ketones are a pivotal class of organic compounds, serving as key intermediates in the
synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances.
Tridecanophenone (C19H300), with its long aliphatic chain, represents an interesting
molecular architecture that combines the reactivity of the ketone functional group and the
aromatic ring with the lipophilicity of the dodecyl group. This unique combination suggests
potential utility in applications requiring solubility in nonpolar environments or where the long
alkyl chain can modulate biological activity. This guide aims to consolidate the known chemical
properties of tridecanophenone and provide a scientifically grounded framework for its
synthesis and handling.

Molecular Structure and Identification

The fundamental structure of tridecanophenone consists of a tridecanoyl group attached to a
benzene ring.

Systematic and Common Nomenclature:

e IUPAC Name: 1-Phenyltridecan-1-one

o Common Name: Dodecyl Phenyl Ketone
e CAS Number: 6005-99-8[1]

e Molecular Formula: C19H300[1]

e Molecular Weight: 274.45 g/mol [1]

The structure of tridecanophenone can be visualized as a benzene ring directly bonded to the
carbonyl carbon of a 13-carbon ketone.

Caption: 2D representation of the Tridecanophenone molecule.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of tridecanophenone is
presented below. It is important to note that while some data is available from commercial
suppliers, comprehensive experimental data for properties such as boiling point and detailed
solubility are not readily found in the public domain.
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Property Value Source

) White to light yellow
Physical State (2]
powder/crystal

Melting Point 55.0-59.0°C

Not experimentally determined.
Boiling Point Estimated to be >200 °C at N/A

atmospheric pressure.

Insoluble in water. Expected to
B be soluble in common organic o
Solubility ] ] General principle
solvents like ethanol, diethyl

ether, and chloroform.[1]

Synthesis of Tridecanophenone: A Validated
Protocol

The most direct and widely applicable method for the synthesis of tridecanophenone is the
Friedel-Crafts acylation of benzene using tridecanoyl chloride in the presence of a Lewis acid
catalyst, such as aluminum chloride (AICI3).[3] This electrophilic aromatic substitution reaction
provides a high yield of the desired aryl ketone.[3]

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation proceeds through the formation of a resonance-
stabilized acylium ion, which then acts as the electrophile in the substitution reaction with
benzene.

Click to download full resolution via product page

Caption: Workflow for the Friedel-Crafts acylation of benzene.
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Step-by-Step Experimental Protocol

Materials:

Benzene (anhydrous)

o Tridecanoyl chloride

e Aluminum chloride (anhydrous)

e Dry dichloromethane (or another suitable inert solvent)

e Hydrochloric acid (aqueous solution, e.g., 1 M)

e Sodium bicarbonate (saturated aqueous solution)

e Anhydrous sodium sulfate or magnesium sulfate

 Rotary evaporator

o Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping
funnel, etc.)

Procedure:

e Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous
aluminum chloride (1.1 equivalents) to dry dichloromethane under an inert atmosphere (e.g.,
nitrogen or argon).

» Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of
tridecanoyl chloride (1.0 equivalent) in dry dichloromethane from the dropping funnel.

o Addition of Benzene: To the resulting mixture, add anhydrous benzene (1.0 to 1.2
equivalents) dropwise, maintaining the temperature at 0 °C.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-
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layer chromatography (TLC).

o Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing
crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride
complex.

o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane. Combine the organic layers.

e Washing: Wash the combined organic layers sequentially with water, saturated sodium
bicarbonate solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or
magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
(e.g., ethanol or hexane) or by column chromatography on silica gel.

Spectral Analysis

While specific, publicly available spectra for tridecanophenone are scarce, the expected
spectral characteristics can be predicted based on its structure and data from analogous
compounds.

'H NMR Spectroscopy

The proton NMR spectrum of tridecanophenone is expected to show characteristic signals for
both the aromatic and the aliphatic protons.

o Aromatic Protons: The protons on the phenyl group will appear in the downfield region,
typically between & 7.4 and 8.0 ppm. The protons ortho to the carbonyl group will be the
most deshielded.

« Aliphatic Protons: The a-methylene protons (adjacent to the carbonyl group) will appear as a
triplet around & 2.9-3.1 ppm. The other methylene protons of the dodecyl chain will resonate
as a complex multiplet in the upfield region (& 1.2-1.7 ppm), with the terminal methyl group
appearing as a triplet around 6 0.9 ppm.
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3C NMR Spectroscopy

The carbon NMR spectrum will provide distinct signals for each carbon environment in the
molecule.

o Carbonyl Carbon: The ketone carbonyl carbon will give a characteristic signal in the highly
downfield region, typically between & 195 and 210 ppm.

o Aromatic Carbons: The carbons of the phenyl ring will resonate in the range of d 125-140
ppm.

 Aliphatic Carbons: The carbons of the dodecyl chain will appear in the upfield region (5 14-
40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of tridecanophenone will be dominated by a strong absorption band
corresponding to the carbonyl group.

e C=0 Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm~1
for the aryl ketone carbonyl stretch.

o C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm~1, while
aliphatic C-H stretching will be observed just below 3000 cm~1.

e C=C Stretches: Aromatic C=C stretching vibrations will show absorptions in the 1450-1600
cm~1 region.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M*) for tridecanophenone would be observed
at m/z 274. The fragmentation pattern is expected to be characteristic of aryl ketones, with
prominent fragments arising from alpha-cleavage and McLafferty rearrangement.

» Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the alkyl chain
would result in the formation of a benzoyl cation (CeHsCO™) at m/z 105, which is often the
base peak.
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» McLafferty Rearrangement: If a gamma-hydrogen is present on the alkyl chain, a McLafferty
rearrangement can occur, leading to the loss of a neutral alkene molecule.

Chemical Reactivity

The chemical reactivity of tridecanophenone is governed by its three main components: the
carbonyl group, the aromatic ring, and the long alkyl chain.

)
\

( ) ( ) ( )

Click to download full resolution via product page
Caption: Reactivity map of Tridecanophenone.

¢ Reactions of the Carbonyl Group: The ketone functionality can undergo a variety of classical
reactions, including reduction to the corresponding alcohol (1-phenyltridecan-1-ol) using
reagents like sodium borohydride, and conversion to an alkene via the Wittig reaction.

e Reactions of the Aromatic Ring: The phenyl group can undergo further electrophilic aromatic
substitution reactions. The acyl group is deactivating and meta-directing, meaning that
subsequent substitutions will primarily occur at the meta position.

» Reactions of the Alkyl Chain: The long dodecyl chain is relatively inert but can undergo free-
radical reactions, such as halogenation, under appropriate conditions.

Potential Applications in Drug Development and
Research
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While specific studies on the biological activity of tridecanophenone are limited, the broader
class of phenyl ketones and long-chain ketones has garnered interest in pharmaceutical
research.

o Pharmacological Scaffolds: Phenyl ketone derivatives have been investigated for a range of
pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer
properties.[4] The long alkyl chain of tridecanophenone could be explored for its potential to
enhance membrane permeability or interact with lipophilic binding sites in biological targets.

¢ Synthetic Intermediates: Tridecanophenone can serve as a valuable intermediate in the
synthesis of more complex molecules. The carbonyl group provides a handle for further
functionalization, allowing for the construction of diverse molecular architectures. Long-chain
ketones are important building blocks in the synthesis of various bioactive compounds.[5]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for tridecanophenone is not readily available.
Therefore, it is imperative to handle this compound with the caution appropriate for a research
chemical with unknown toxicological properties. General safe laboratory practices should be
strictly followed.[6]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
gloves, and a lab coat, when handling tridecanophenone.[1]

o Handling: Avoid inhalation of dust and contact with skin and eyes.[1] Use in a well-ventilated
area or a fume hood.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Tridecanophenone is an aromatic ketone with a unique structural profile that suggests
potential for further investigation in both synthetic chemistry and medicinal research. This guide
has provided a comprehensive overview of its known chemical properties, a detailed protocol
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for its synthesis, and an outline of its potential reactivity and applications. While there are gaps
in the publicly available experimental data for this specific compound, the information
presented here, grounded in established chemical principles, offers a solid foundation for
scientists and researchers working with or considering the use of tridecanophenone in their
research endeavors. Further experimental characterization of its physical and biological
properties is warranted to fully elucidate its potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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